molecular formula C5HBr2ClOS B6192787 3,5-dibromothiophene-2-carbonyl chloride CAS No. 58777-66-5

3,5-dibromothiophene-2-carbonyl chloride

Cat. No.: B6192787
CAS No.: 58777-66-5
M. Wt: 304.4
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Description

3,5-Dibromothiophene-2-carbonyl chloride is an organobromine compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing a sulfur atom. The presence of bromine atoms and a carbonyl chloride group in the 3 and 5 positions of the thiophene ring makes this compound highly reactive and useful in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromothiophene-2-carbonyl chloride can be synthesized through the bromination of thiophene derivatives followed by acylation. One common method involves the bromination of thiophene using bromine in acetic acid or chloroform to obtain 3,5-dibromothiophene. This intermediate is then treated with oxalyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and acylation processes. The use of microwave-assisted bromination has been reported to enhance the efficiency and yield of the brominated thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromothiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Various brominated thiophene derivatives.

    Nucleophilic Substitution: Amides, esters, and other substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3,5-Dibromothiophene-2-carbonyl chloride has a wide range of applications in scientific research:

Properties

CAS No.

58777-66-5

Molecular Formula

C5HBr2ClOS

Molecular Weight

304.4

Purity

95

Origin of Product

United States

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